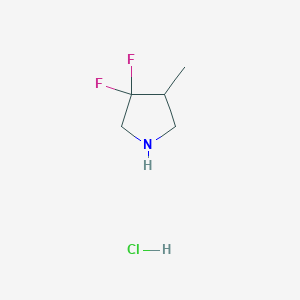
8-氟喹啉-3-腈
描述
8-Fluoroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5FN2 . It has a molecular weight of 172.16 g/mol . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 8-Fluoroquinoline-3-carbonitrile involves several steps. One method involves the use of trifluoromethanesulfonic acid in 1,2-dichloro-ethane at 0 - 20℃ for 12 hours . Another method involves the use of sulfuric acid at -10℃ for 0.75 hours .
Molecular Structure Analysis
The InChI code for 8-Fluoroquinoline-3-carbonitrile is 1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H . The InChI key is HNRWQTSDXOMTGG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 8-Fluoroquinoline-3-carbonitrile are complex and can involve multiple steps. For example, one reaction involves the use of trifluoromethanesulfonic acid and 2-(2,2-dichlorocyclopropyl)-1-phenyl-propan-2-ol in dichloroethane at 0 - 5°C .
Physical And Chemical Properties Analysis
8-Fluoroquinoline-3-carbonitrile is a powder at room temperature . It has a melting point of 175-176°C .
科学研究应用
- Application Summary : 8-Fluoroquinoline-3-carbonitrile is a chemical compound used in scientific research . It has a molecular weight of 172.16 and a melting point of 175-176°C .
- Methods of Application : This compound is typically stored at room temperature and is available in powder form . The specific methods of application would depend on the context of the research.
- Application Summary : Fluorinated quinolines, such as 8-Fluoroquinoline-3-carbonitrile, have been studied for their potential medicinal applications . They have been used as a basic structure for the search of synthetic antimalarial drugs .
- Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds . Some fluorinated quinolines have shown remarkable biological activity .
- Application Summary : Quiniline-3-carbonitriles have been studied as potential corrosion inhibitors on mild steel in 1.0 M HCl .
- Methods of Application : The study involved electrochemical measurements, HF and DFT/B3LYP calculations .
- Results or Outcomes : The specific results of this study are not provided in the search results .
Scientific Field
Scientific Field
Scientific Field
- Application Summary : 8-Fluoroquinoline-3-carbonitrile is a chemical compound used in scientific research . It has a molecular weight of 172.16 and a melting point of 175-176°C .
- Methods of Application : This compound is typically stored at room temperature and is available in powder form . The specific methods of application would depend on the context of the research.
- Application Summary : Fluorinated quinolines, such as 8-Fluoroquinoline-3-carbonitrile, have been studied for their potential medicinal applications . They have been used as a basic structure for the search of synthetic antimalarial drugs .
- Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds . Some fluorinated quinolines have shown remarkable biological activity .
- Application Summary : Quiniline-3-carbonitriles have been studied as potential corrosion inhibitors on mild steel in 1.0 M HCl .
- Methods of Application : The study involved electrochemical measurements, HF and DFT/B3LYP calculations .
- Results or Outcomes : The specific results of this study are not provided in the search results .
Scientific Field
Scientific Field
Scientific Field
- Application Summary : 8-Fluoroquinoline-3-carbonitrile is a chemical compound used in scientific research . It has a molecular weight of 172.16 and a melting point of 175-176°C .
- Methods of Application : This compound is typically stored at room temperature and is available in powder form . The specific methods of application would depend on the context of the research.
- Application Summary : Fluorinated quinolines, such as 8-Fluoroquinoline-3-carbonitrile, have been studied for their potential medicinal applications . They have been used as a basic structure for the search of synthetic antimalarial drugs .
- Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds . Some fluorinated quinolines have shown remarkable biological activity .
- Application Summary : Quiniline-3-carbonitriles have been studied as potential corrosion inhibitors on mild steel in 1.0 M HCl .
- Methods of Application : The study involved electrochemical measurements, HF and DFT/B3LYP calculations .
- Results or Outcomes : The specific results of this study are not provided in the search results .
Scientific Field
Scientific Field
Scientific Field
安全和危害
属性
IUPAC Name |
8-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRWQTSDXOMTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-3-carbonitrile | |
CAS RN |
71083-52-8 | |
| Record name | 8-fluoroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




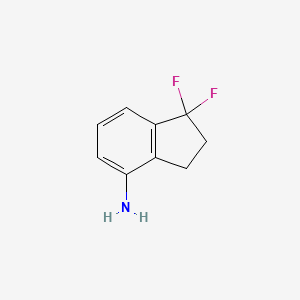

![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)
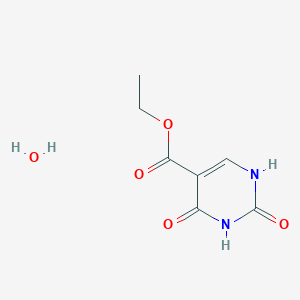

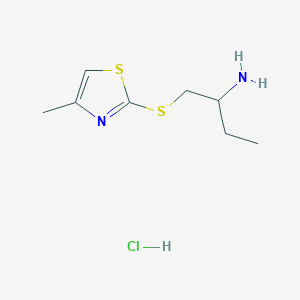
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)

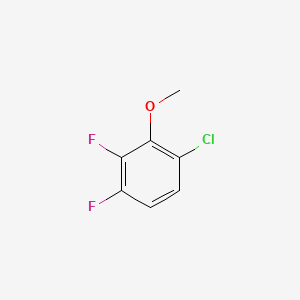
![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)

